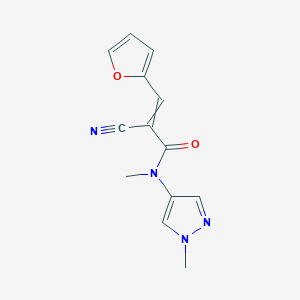
2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via condensation reactions involving hydrazine derivatives and suitable aldehydes or ketones.
Formation of the Cyano Group: The cyano group is introduced through nucleophilic substitution reactions using cyanide sources.
Final Coupling: The final step involves coupling the furan and pyrazole rings with the cyano group to form the desired compound under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with halogen or other substituents replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Material Science: Used in the development of organic semiconductors and conductive polymers.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyano-3-(furan-2-yl)-N-methyl-N-(1H-pyrazol-4-yl)prop-2-enamide: Similar structure but lacks the methyl group on the pyrazole ring.
2-cyano-3-(furan-2-yl)-N-ethyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-9-11(8-15-16)17(2)13(18)10(7-14)6-12-4-3-5-19-12/h3-6,8-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRUGNVTCODGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N(C)C(=O)C(=CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
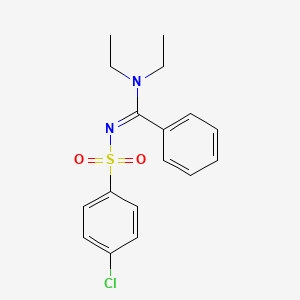
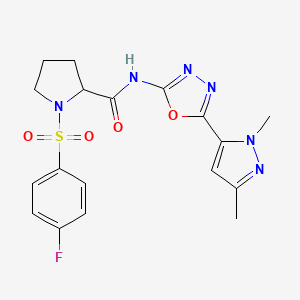
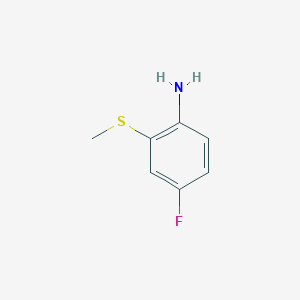
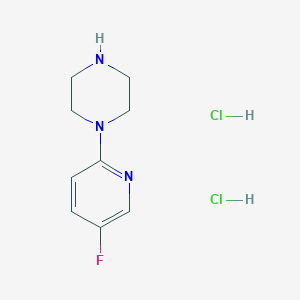
![(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2597713.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2597714.png)
![3-[(Oxolan-3-yl)methoxy]-1-(thiophene-2-sulfonyl)azetidine](/img/structure/B2597715.png)
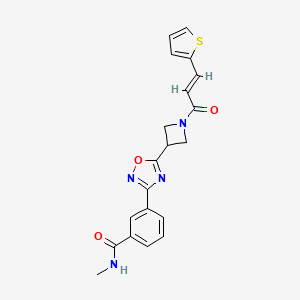
![N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2597719.png)
![methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzothiophene-2-carboxylate](/img/structure/B2597721.png)
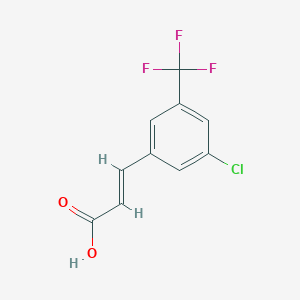
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2597723.png)
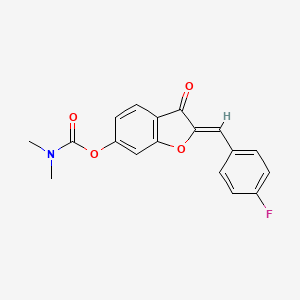
![8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2597727.png)
